Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate
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Overview
Description
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyclohexylamino group, and an oxopropylcarbamate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate typically involves the reaction of tert-butyl carbamate with cyclohexylamine and a suitable oxo compound. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by continuously mixing the reactants and controlling the reaction conditions. The use of flow microreactors can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclohexylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-Hydroxycarbamate: This compound shares the tert-butyl carbamate moiety but differs in the presence of a hydroxy group instead of a cyclohexylamino group.
tert-Butyl Carbamate: A simpler compound that lacks the cyclohexylamino and oxopropyl groups.
Cyclohexylamine: Contains the cyclohexylamino group but lacks the carbamate and oxopropyl moieties.
Uniqueness
Tert-butyl 3-(cyclohexylamino)-3-oxopropylcarbamate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. The presence of both the tert-butyl and cyclohexylamino groups allows for versatile applications in synthesis and research. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various scientific fields .
Properties
Molecular Formula |
C14H26N2O3 |
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Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(cyclohexylamino)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)15-10-9-12(17)16-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
CAKIWZXONXZYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
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